![molecular formula C60H60BF4P2Rh- B12062892 (12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The (S)-BINAPINE-rhodium complex is a chiral organometallic compound that has garnered significant attention in the field of asymmetric catalysis. This complex is composed of a rhodium metal center coordinated to a chiral ligand known as (S)-BINAPINE. The unique chiral environment provided by the (S)-BINAPINE ligand allows the rhodium complex to catalyze a variety of enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the (S)-BINAPINE-rhodium complex typically involves the coordination of (S)-BINAPINE to a rhodium precursor. One common method involves the reaction of (S)-BINAPINE with a rhodium(I) precursor such as rhodium chloride or rhodium acetate under inert conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the resulting complex is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of the (S)-BINAPINE-rhodium complex may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific application of the complex. Industrial production methods often emphasize the use of cost-effective and environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
The (S)-BINAPINE-rhodium complex is known to undergo a variety of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, often involving the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, where substrates gain electrons.
Substitution: The complex can facilitate substitution reactions, where ligands or groups on the substrate are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving the (S)-BINAPINE-rhodium complex include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the catalytic activity and selectivity of the complex.
Major Products Formed
The major products formed from reactions catalyzed by the (S)-BINAPINE-rhodium complex are often optically active compounds. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where enantioselectivity is crucial.
科学的研究の応用
The (S)-BINAPINE-rhodium complex has a wide range of scientific research applications, including:
Chemistry: It is extensively used in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.
Biology: The complex is employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The complex is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
作用機序
The mechanism by which the (S)-BINAPINE-rhodium complex exerts its effects involves the coordination of the rhodium center to the substrate, followed by the activation of the substrate through various catalytic cycles. The chiral environment provided by the (S)-BINAPINE ligand ensures that the reactions proceed with high enantioselectivity. Molecular targets and pathways involved in these reactions include the activation of C-H, C-C, and C-N bonds, among others.
類似化合物との比較
Similar Compounds
Similar compounds to the (S)-BINAPINE-rhodium complex include other chiral rhodium complexes with different ligands, such as:
- ®-BINAPINE-rhodium complex
- (S)-BINAP-rhodium complex
- ®-BINAP-rhodium complex
Uniqueness
The (S)-BINAPINE-rhodium complex is unique due to the specific chiral environment provided by the (S)-BINAPINE ligand, which allows for high enantioselectivity in a variety of reactions. This distinguishes it from other chiral rhodium complexes that may have different ligands and, consequently, different catalytic properties and selectivities.
特性
分子式 |
C60H60BF4P2Rh- |
|---|---|
分子量 |
1032.8 g/mol |
IUPAC名 |
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C52H48P2.C8H12.BF4.Rh/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-30,49-50H,31-32H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t49-,50-,53+,54+;;;/m1.../s1 |
InChIキー |
PMTMQUBYJWTFPN-NBAVNVHNSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC([P@@]1[C@H](C2=C(C3=C(C1)C=CC4=CC=CC=C34)C5=CC=CC=C5C=C2)[C@@H]6[P@](CC7=C(C8=C6C=CC9=CC=CC=C89)C1=CC=CC=C1C=C7)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
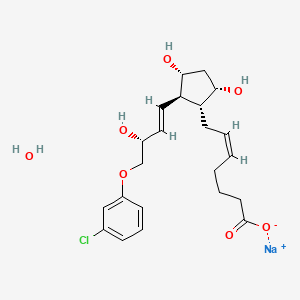
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
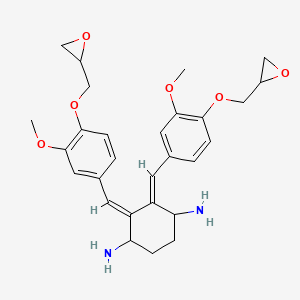

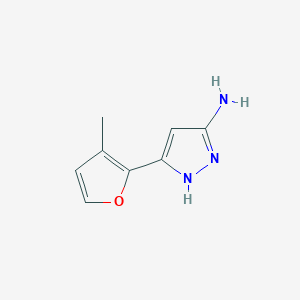
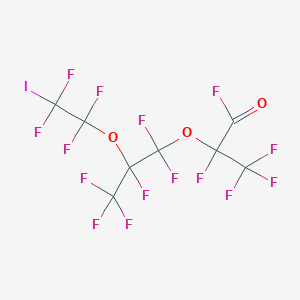
![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)
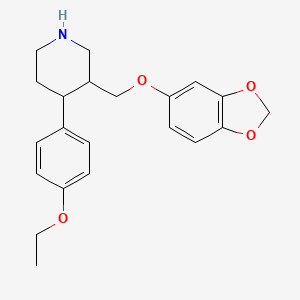
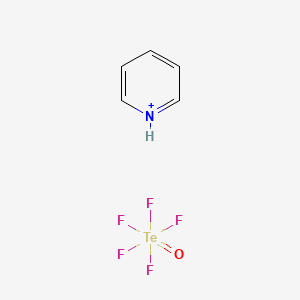
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
